molecular formula C17H14Cl2FNO3S B5204142 methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate

methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate

Cat. No. B5204142
M. Wt: 402.3 g/mol
InChI Key: SXXWHEXYEZSKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate, also known as MCBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCBT is a thiol-containing molecule that is structurally similar to other thiol-containing compounds, such as cysteine and glutathione. In

Scientific Research Applications

Methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been investigated for its potential use as a coating material due to its ability to form a thin film on various surfaces.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate is not fully understood, but it is believed to involve the interaction of the thiol group with various cellular components, including proteins and enzymes. The thiol group is known to form covalent bonds with cysteine residues in proteins, which can alter their function and activity. Additionally, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. In vitro studies have shown that methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response. Additionally, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate in lab experiments is its ability to form a thin film on various surfaces, which can be useful for coating materials. Additionally, methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of using methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate in lab experiments is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate. One area of research is the development of methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate-based coatings for various surfaces, including medical implants and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate and its potential use as a therapeutic agent for various diseases. Finally, the development of new synthesis methods for methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate could lead to the production of larger quantities of the compound, making it more readily available for research purposes.

Synthesis Methods

The synthesis of methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. The resulting compound is then reacted with 2-chloro-6-fluorobenzyl mercaptan to form 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]sulfonyl}amino)benzoic acid. Finally, the compound is treated with methyl chloroformate to form methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate.

properties

IUPAC Name

methyl 4-chloro-3-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FNO3S/c1-24-17(23)10-5-6-13(19)15(7-10)21-16(22)9-25-8-11-12(18)3-2-4-14(11)20/h2-7H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXWHEXYEZSKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)sulfanyl]acetyl}amino)benzoate

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